molecular formula C9H15N B3153908 2-Azaadamantane CAS No. 768-41-2

2-Azaadamantane

Cat. No.: B3153908
CAS No.: 768-41-2
M. Wt: 137.22 g/mol
InChI Key: ZLSDEVRDASOICE-UHFFFAOYSA-N
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Description

2-Azaadamantane is a nitrogen-containing analog of adamantane, where one of the carbon atoms in the adamantane structure is replaced by a nitrogen atom. This substitution imparts unique chemical and physical properties to the compound, making it an interesting subject for research in various fields, including organic chemistry, medicinal chemistry, and materials science .

Mechanism of Action

The mechanism of action of 2-Azaadamantane involves the formation of an oxoammonium ion, which is formed by the oxidation of AZADO. This ion was identified as the active catalytic species . A chemoselective oxidation of α-hydroxy acids to α-keto acids is catalyzed by this compound N-oxyl (AZADO), a nitroxyl radical catalyst .

Safety and Hazards

2-Azaadamantane is classified as Acute toxicity, Oral (Category 4), H302 according to the GHS Classification in accordance with 29 CFR 1910 (OSHA HCS) . It is harmful if swallowed .

Future Directions

The future directions of 2-Azaadamantane research are promising. The significant increase in the number of publications during the last decade concerning the study of reactivity and biological activity of azaadamantanes and their derivatives indicates a great theoretical and practical interest in these compounds . The prospects for the use of azaadamantanes in medical chemistry and pharmacology are being discussed .

Preparation Methods

Comparison with Similar Compounds

Uniqueness: 2-Azaadamantane is unique due to its nitrogen atom, which imparts different chemical and physical properties compared to adamantane. It has higher solubility in water and different reactivity patterns, making it a valuable compound in various research applications .

Properties

IUPAC Name

2-azatricyclo[3.3.1.13,7]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N/c1-6-2-8-4-7(1)5-9(3-6)10-8/h6-10H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLSDEVRDASOICE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To 100 mg (0.311 mmol) of N-(2-nitrophenylsulfonyl)-2-azaadamantane, 51.6 mg (0.373 mmol) of potassium carbonate and 0.54 g of toluene were added, and after adjusting the temperature to 50° C., 0.039 mL (0.380 mmol) of thiophenol was added. After stirring for 5 hours, acetonitrile, methanol and water were added to obtain a uniform solution of 2-azaadamantane.
Name
N-(2-nitrophenylsulfonyl)-2-azaadamantane
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
51.6 mg
Type
reactant
Reaction Step One
Quantity
0.54 g
Type
reactant
Reaction Step One
Quantity
0.039 mL
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
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solvent
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0 (± 1) mol
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solvent
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0 (± 1) mol
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Yield
88%

Synthesis routes and methods II

Procedure details

A solution containing 23.4 g (83 mmol) of N-trichloroacetyl-2-azaadamantane and 70.1 g of isopropanol, was heated to 80° C., and 99.4 g of a 20 wt % NaOH aqueous solution was added, followed by stirring for one hour. 47 g of water and 47 g of toluene were added, followed by liquid separation, to obtain a toluene solution of 2-azaadamantane.
Quantity
23.4 g
Type
reactant
Reaction Step One
Quantity
70.1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
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reactant
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Name
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47 g
Type
reactant
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Quantity
47 g
Type
solvent
Reaction Step Three
Yield
77%

Synthesis routes and methods III

Procedure details

To 1.0 g of N-benzyloxycarbonyl-4-bromo-2-azaadamantane, 10 g of ethanol, 0.32 g of triethylamine and 0.5 g of 10 wt % Pd/C (containing 50% of water) were charged, followed by stirring at 20 to 30° C. for 5 hours while 0.5 MPa of a hydrogen pressure was applied. Filtration by Celite (registered trademark by Celite Corporation) was carried out to remove a solid, and the mother liquor was quantitatively analyzed, whereupon the yield of 2-azaadamantane was 85%.
Name
N-benzyloxycarbonyl-4-bromo-2-azaadamantane
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0.32 g
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solvent
Reaction Step One
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0 (± 1) mol
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Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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